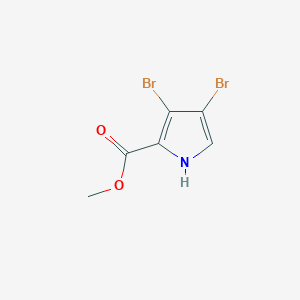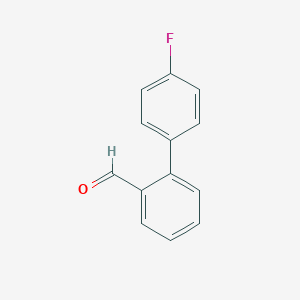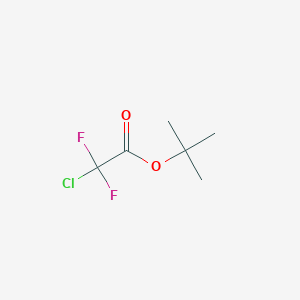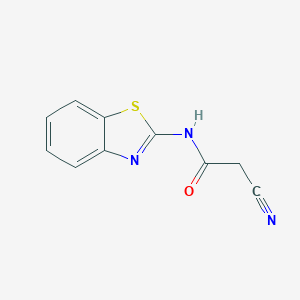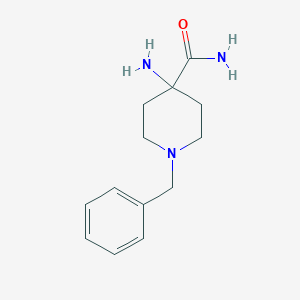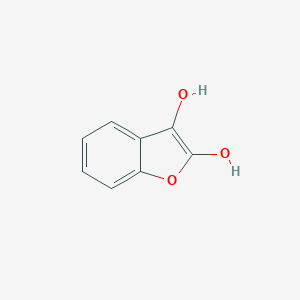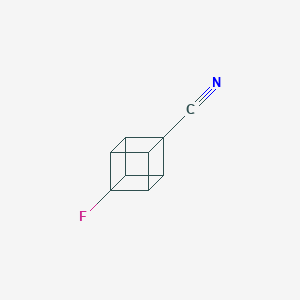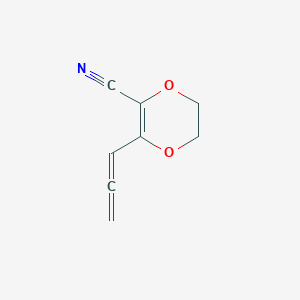
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a chemical compound used in scientific research studies. It is also known as DPC and is a heterocyclic compound with a dioxin core structure. DPC is a colorless liquid with a boiling point of 150°C and a melting point of -28°C.
Mécanisme D'action
DPC works by inhibiting the activity of certain enzymes involved in cell division and growth. It also induces apoptosis, or programmed cell death, in cancer cells. DPC has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
Effets Biochimiques Et Physiologiques
DPC has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. DPC has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
DPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be effective against a variety of cancer cell lines. However, DPC has some limitations as well. It is toxic and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
Orientations Futures
There are several future directions for the use of DPC in scientific research. One area of interest is the development of new drugs based on the structure of DPC. Researchers are also exploring the use of DPC in combination with other drugs to enhance its anticancer properties. Additionally, there is interest in studying the effects of DPC on other diseases, such as Alzheimer's and Parkinson's. Finally, researchers are working to develop new synthesis methods for DPC that are more efficient and environmentally friendly.
In conclusion, 1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a valuable compound in scientific research, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a promising area of study for future research.
Méthodes De Synthèse
DPC can be synthesized through a multi-step process involving the reaction of 1,4-dioxin-2-carboxylic acid with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then nitrated to form DPC.
Applications De Recherche Scientifique
DPC has been used in various scientific research studies. It has been found to have anticancer properties and is being studied for its potential use in cancer treatment. DPC has also been used in the synthesis of other compounds and in the development of new drugs.
Propriétés
Numéro CAS |
175288-90-1 |
|---|---|
Nom du produit |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) |
Formule moléculaire |
C8H7NO2 |
Poids moléculaire |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-2-3-7-8(6-9)11-5-4-10-7/h3H,1,4-5H2 |
Clé InChI |
PDXXNXFOZCQWIW-UHFFFAOYSA-N |
SMILES |
C=C=CC1=C(OCCO1)C#N |
SMILES canonique |
C=C=CC1=C(OCCO1)C#N |
Synonymes |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



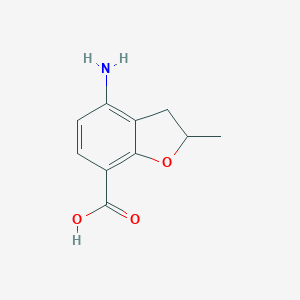
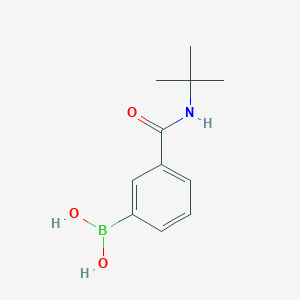
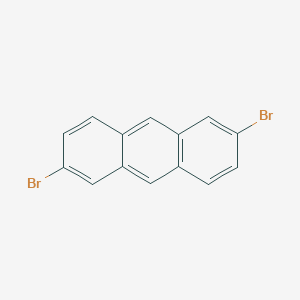
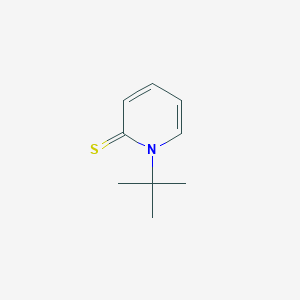
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
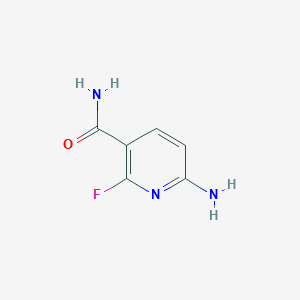
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
